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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B094021 Get Quote

Welcome to the technical support center for Streptolysin O (SLO) based cell permeabilization.

This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed

protocols to help researchers, scientists, and drug development professionals optimize their

experiments for specific cell lines.

Frequently Asked Questions (FAQs)
Q1: What is Streptolysin O (SLO) and how does it
permeabilize cells?
Streptolysin O is a pore-forming toxin produced by Streptococcus bacteria.[1][2] It belongs to

the family of cholesterol-dependent cytolysins.[3] The process involves SLO monomers binding

to cholesterol in the plasma membrane of mammalian cells.[1] These monomers then

oligomerize to form large transmembrane pores with diameters that can reach up to 35 nm.[1]

[4] This allows for the delivery of molecules, such as fluorescent probes, proteins, and

oligonucleotides up to 150 kDa, into the cytosol.[5][6][7][8] The pores can be transient and are

typically repaired by the cell in a calcium-dependent process, allowing the cell to recover and

remain viable.[1][4][9]

Q2: What are the critical parameters to optimize for a
successful SLO experiment?
Successful and reproducible SLO permeabilization hinges on the careful optimization of

several key parameters. The most critical is the SLO concentration, as different cell lines
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exhibit varying sensitivity to the toxin.[1][10] Other important factors include cell confluency,

incubation time, temperature, and the composition of the permeabilization and recovery buffers.

[10] Each of these must be tailored to your specific cell line and experimental goals to achieve

high permeabilization efficiency while maintaining low cell toxicity.

Q3: Why is it necessary to activate SLO with a reducing
agent?
SLO is a thiol-activated toxin, meaning its activity is significantly increased in the presence of

reducing agents.[11] Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine

(TCEP) are required to reduce disulfide bonds and maintain the SLO protein in its active

conformation.[10][11][12] Failing to properly activate SLO before use will result in low or no

permeabilization.

Q4: How does cell recovery and membrane resealing
occur after SLO treatment?
Membrane repair after SLO-induced pore formation is an active cellular process. The resealing

of pores is critically dependent on the presence of extracellular calcium (Ca2+).[1][4] This

Ca2+-dependent mechanism may also involve calmodulin and intact microtubules.[1][9][13]

Following the permeabilization step, cells are typically incubated in a complete, calcium-

containing culture medium to facilitate membrane repair.[5][10] Properly resealed cells can

remain viable for days, retaining their ability to proliferate and perform normal cellular functions

like endocytosis.[1][9][13]

Experimental Protocols & Data
Protocol 1: Activation and Dilution of SLO
This protocol describes the essential first steps of preparing SLO for use. Note that different

commercial batches of SLO may have varying activity levels.[10]

Reconstitution: Reconstitute lyophilized SLO powder in cold, sterile water to a stock

concentration (e.g., 25,000-50,000 U/mL).[10][11] Gently rotate the vial to dissolve the

powder completely.[11]
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Aliquoting & Storage: Aliquot the stock solution into single-use volumes and store at -20°C or

-80°C to preserve activity.[10][11] Avoid repeated freeze-thaw cycles.

Activation: Immediately before use, thaw a single aliquot and activate it with a reducing

agent. For example, add 10 mM TCEP or DTT and incubate at 37°C for 20 minutes.[10][11]

Working Dilution: After activation, dilute the SLO to the desired working concentrations using

an appropriate buffer, such as DPBS supplemented with 1 mM MgCl₂.[5][10]

Protocol 2: Cell Line-Specific Optimization of SLO
Concentration
The goal is to find the lowest SLO concentration that permeabilizes a high percentage of cells

(>60-80%) while keeping cell death to a minimum (<10%).[1][5]

Cell Plating: Plate adherent cells in an 8-well chamber or 96-well plate to reach ~75-80%

confluency on the day of the experiment.[5][10]

Prepare SLO Gradient: Prepare a serial dilution of activated SLO. A common starting range

for many cell lines is 0 to 200 U/mL.[5]

Permeabilization:

Wash cells three times with DPBS.[5]

Add the different SLO concentrations to each well.

Incubate at 37°C for 7-15 minutes.[1][10]

Assess Permeabilization:

Wash cells three times with DPBS + 1 mM MgCl₂.[5]

Add a cell-impermeant fluorescent dye (e.g., propidium iodide to mark dead/unrecoverable

cells, and a fluorescently-labeled dextran like 10 kDa FITC-dextran to mark permeabilized

cells).[10]

Incubate on ice for 5 minutes.[5]
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Recovery & Imaging:

Wash cells three times with a recovery buffer (e.g., Tyrode's solution or complete culture

medium).[5]

Add complete medium and allow cells to recover at 37°C for 15-20 minutes.[5][10]

Image using fluorescence microscopy to quantify the percentage of permeabilized

(dextran-positive) and dead (propidium iodide-positive) cells for each SLO concentration.

Quantitative Data: Starting SLO Concentrations
Different cell lines require different amounts of SLO for optimal permeabilization.[10] The

following table provides suggested starting concentrations based on published data. Note:

These are starting points and must be optimized for your specific experimental conditions and

SLO batch.

Cell Line Confluency
Suggested SLO
Dilution (from
50,000 U/mL stock)

Incubation Time

CHO-K1 ~80% 1:1000 7 min

CHO-K1 ~100% 1:700 7 min

COS-7 ~80% 1:500 10 min

HeLa ~80% 1:400 10 min

U2OS ~100% 1:400 10 min

Data adapted from

Teng et al., eLife,

2016.[10]
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The following diagrams illustrate the standard experimental workflow and a logical approach to

troubleshooting common issues.

Preparation

Experiment

Recovery & Analysis

Plate Cells (to ~75% confluency)

Activate SLO (with DTT/TCEP)

Wash Cells (DPBS)

Permeabilize (Incubate with SLO)

Introduce Cargo (e.g., fluorescent probe)

Wash to Remove Excess Cargo

Induce Resealing (Add complete medium with Ca2+)

Recover Cells (15-20 min at 37°C)

Analyze (e.g., Microscopy, Flow Cytometry)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General experimental workflow for SLO-mediated cell permeabilization.
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No
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Yes
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No

Reduce incubation time.
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Yes

Cells Over-confluent or Unhealthy?

No

Ensure recovery buffer contains Ca2+.
Check for cell drying during washes.
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Use cells at 70-80% confluency.
Ensure cells are healthy pre-experiment.

Yes
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Caption: Troubleshooting flowchart for excessive cell death during SLO experiments.
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Problem / Question Possible Cause Recommended Solution

Low or no cells are

permeabilized.

1. Inactive SLO: The toxin was

not activated with a reducing

agent (DTT/TCEP).[10][12] 2.

SLO Concentration Too Low:

The dose is insufficient for the

specific cell line or confluency.

[1] 3. Incorrect Buffer:

Permeabilization buffer is

missing essential components

or has the wrong pH.

1. Always prepare fresh

activated SLO before each

experiment.[10] 2. Increase the

SLO concentration or perform

a full titration as described in

Protocol 2.[5] 3. Use a

standard, validated buffer like

DPBS with 1 mM MgCl₂.[5][10]

High levels of cell death and

detachment.

1. SLO Over-permeabilization:

The SLO concentration is too

high or the incubation time is

too long.[5] 2. Improper

Recovery: The recovery buffer

lacks Ca2+ or other essential

components (e.g., serum).[1]

[5] 3. Cells Drying Out:

Insufficient buffer volume

during washing steps can

cause cells to be exposed to

air.[5] 4. Sensitive Cell Line:

Some cell lines are inherently

more sensitive to membrane

stress.

1. Decrease the SLO

concentration and/or reduce

the incubation time.[5] 2.

Ensure the recovery buffer is a

complete, phenol-red free

medium with serum to facilitate

membrane resealing.[5] 3. Use

adequate buffer volumes (e.g.,

at least 100 µL for an 8-well

chamber) to ensure cells

remain covered.[5] 4. For

sensitive cells, try incubating

the cargo/probe along with

SLO to reduce the number of

handling steps.[5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://elifesciences.org/articles/20378
https://www.researchgate.net/post/Correct_Streptolysin_O_dilution_for_cell_permeabilization
https://pmc.ncbi.nlm.nih.gov/articles/PMC30628/
https://elifesciences.org/articles/20378
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://elifesciences.org/articles/20378
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC30628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6097887/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Results are inconsistent

between experiments.

1. SLO Batch Variability:

Different commercial lots or

improperly stored aliquots can

have different activities.[10] 2.

Varying Cell Confluency: Cell

density significantly impacts

the required SLO dose.[10] 3.

Inconsistent Timing: Variations

in incubation times for

permeabilization or recovery

steps.

1. Titrate and validate each

new batch of SLO. Use single-

use aliquots to avoid

degradation from freeze-thaw

cycles.[10][11] 2. Standardize

the cell seeding density and

confluency for all experiments.

[10] 3. Use timers to ensure

precise and consistent

incubation periods for all steps.

Cells are permeabilized but do

not recover/reseal.

1. Irreversible Damage: The

cells were over-permeabilized

beyond their capacity for

repair.[5] 2. Lack of Ca2+: The

recovery buffer is calcium-free.

Membrane resealing is a

Ca2+-dependent process.[1][4]

3. Insufficient Recovery Time:

The recovery period may be

too short for the specific cell

line.

1. Reduce SLO concentration

and/or incubation time.[5] 2.

Confirm your recovery buffer is

a complete medium containing

calcium.[1][5] 3. Extend the

recovery time to 30 minutes or

longer and monitor cell

morphology. A typical recovery

is 15-20 minutes.[5][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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